Epoxyoleic acid

概要

説明

Epoxyoleic acid is an epoxidized fatty acid derived from oleic acid, a monounsaturated omega-9 fatty acid commonly found in various vegetable oils. The epoxidation process introduces an oxirane ring into the oleic acid molecule, resulting in this compound. This compound is known for its high reactivity due to the strained three-membered oxirane ring, making it valuable in various industrial and scientific applications.

作用機序

Target of Action

Epoxyoleic acid (EOA) is a derivative of oleic acid, which is one of the main constituents of fatty acids . The primary targets of EOA are the double bonds of the carbons in oleic acid, which react with active oxygen to form an oxirane ring .

Mode of Action

EOA is produced through the epoxidation method, where the double bonds of the carbons in oleic acid react with active oxygen to form an oxirane ring . This process is facilitated by using in situ formed performic acid . Epoxide is a highly reactive compound with high polarity and ring strains, making it very useful in organic synthesis . The epoxidation of oleic acid occurs through the reaction between the double bonds and peracid, proceeding in a concerted mechanism to produce a stereospecific product .

Biochemical Pathways

The biochemical pathways affected by EOA involve the conversion of fatty acids into oxirane rings through the epoxidation method . This process results in the production of various polymeric materials from vegetable oils . The epoxidation of vegetable oils is a simple and straightforward process, and it occurs through the reaction between the double bonds and peracid, proceeding in a concerted mechanism to produce a stereospecific product .

Pharmacokinetics

It is known that the physicochemical properties of in situ hydrolysed dihydroxystrearic acid (dhsa), a product derived from eoa, have been compared, indicating that the in situ hydrolysed dhsa has the potential to be commercialized because the synthesis route is simpler and has a high relative conversion to oxirane (857%) .

Result of Action

The result of EOA action is the production of oxirane rings from the double bonds of the carbons in oleic acid . These oxirane rings are highly reactive compounds with high polarity and ring strains, which are very useful in organic synthesis . The products of this reaction are used to manufacture various items such as plastics, lubricants, paints, and detergents .

Action Environment

The action environment of EOA is largely dependent on the presence of active oxygen and peracid, which facilitate the epoxidation process . The process parameters of epoxidation also play a crucial role in the successful production of EOA . Environmental factors such as temperature and acid concentrations can influence the reaction time and the extent of oxirane ring formation .

生化学分析

Biochemical Properties

Epoxyoleic acid interacts with various enzymes, proteins, and other biomolecules. It has been identified as one of the specific lipids that determine the angiogenesis microenvironment, interacting with other lipids such as nitrooleic acid, docosahexaenoic acid (DHA), eicosapentaenoic acid (EPA), palmitic acid, oleic acid, linoleic acid, linolenic acid, lysophosphatidylcholine (LPC), cholesterol, 7-ketocholesterol, and docosahexaenoyl lysophosphatidylcholine (DHA-LPC) .

Cellular Effects

In terms of cellular effects, this compound and diepoxylinoleic acid have been found to induce weak cytotoxicity at high concentrations. At low concentrations, their effects are similar to those of oleic and linoleic acids .

Molecular Mechanism

The molecular mechanism of this compound involves its high reactivity due to its epoxide structure. This structure allows it to participate in various biochemical reactions, including the formation of oxiranes, valuable industrial products .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, the functional groups of this compound were identified using a Fourier-transform infrared spectrometer (FTIR), showing the presence of epoxide groups and the disappearance of absorption peaks .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is produced by the epoxidation of oleic acid, a process that involves several enzymes and cofactors .

Transport and Distribution

It is known that specific lipids, including this compound, are present in different areas of the cell, suggesting that they may be transported and distributed in a specific manner .

準備方法

Synthetic Routes and Reaction Conditions: Epoxyoleic acid is typically synthesized through the epoxidation of oleic acid. The most common method involves the use of peracids, such as performic acid or peracetic acid, which react with the double bond in oleic acid to form the oxirane ring. The reaction is usually carried out under mild conditions, with temperatures ranging from 25°C to 60°C, and can be catalyzed by various acids, including sulfuric acid and formic acid .

Industrial Production Methods: In industrial settings, the epoxidation process is often optimized for higher yields and selectivity. Auto-catalytic epoxidation using formic acid, where formic acid acts as both a reactant and a catalyst, is one such method. This approach has been shown to achieve a maximum selectivity of 58% for the conversion of oleic acid to this compound . The process parameters, such as hydrogen peroxide concentration and stirring speed, are carefully controlled to maximize the efficiency of the reaction.

化学反応の分析

Types of Reactions: Epoxyoleic acid undergoes various chemical reactions, primarily due to the presence of the reactive oxirane ring. These reactions include:

Oxidation: The oxirane ring can be further oxidized to form dihydroxystearic acid under specific conditions.

Hydrolysis: The oxirane ring can be hydrolyzed to form dihydroxy derivatives.

Ring-Opening Reactions: The oxirane ring is highly susceptible to nucleophilic attacks, leading to ring-opening reactions that produce a variety of products depending on the nucleophile used.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the oxirane ring.

Ring-Opening Reactions: Nucleophiles such as water, alcohols, and amines can be used to open the oxirane ring under mild conditions.

Major Products:

Dihydroxystearic Acid: Formed through the oxidation of the oxirane ring.

Various Hydroxy Derivatives: Produced through hydrolysis and ring-opening reactions.

科学的研究の応用

Epoxyoleic acid has a wide range of applications in scientific research, including:

類似化合物との比較

Diepoxylinoleic Acid: Contains two oxirane rings and is derived from linoleic acid.

Epoxidized Soybean Oil: A mixture of epoxidized fatty acids derived from soybean oil.

Leukotoxins: Epoxidized derivatives of linoleic acid found in biological systems.

Uniqueness of Epoxyoleic Acid: this compound is unique due to its single oxirane ring and its derivation from oleic acid, which is abundant in nature. This makes it a valuable and accessible compound for various applications in research and industry .

特性

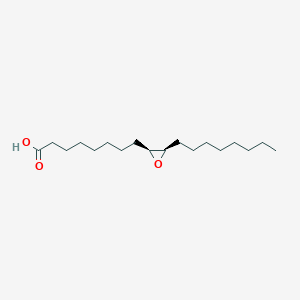

IUPAC Name |

8-[(2S,3R)-3-octyloxiran-2-yl]octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h16-17H,2-15H2,1H3,(H,19,20)/t16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMYZYCNQZDBZBQ-SJORKVTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1C(O1)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@@H]1[C@@H](O1)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40179300 | |

| Record name | Octadecanoic acid, 9,10-epoxy-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24560-98-3 | |

| Record name | Epoxyoleic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24560-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Epoxystearic acid, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024560983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, 9,10-epoxy-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-EPOXYSTEARIC ACID, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V168Q47TLP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

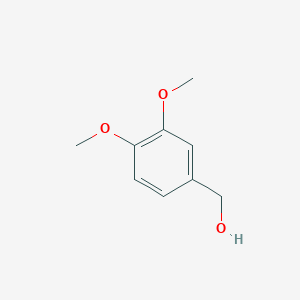

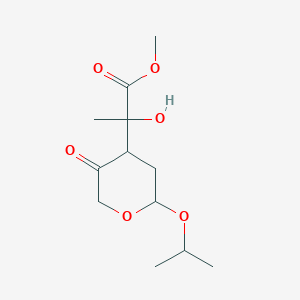

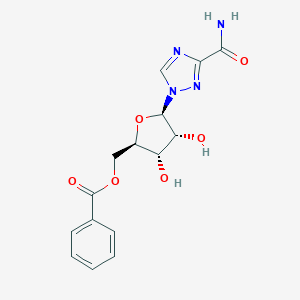

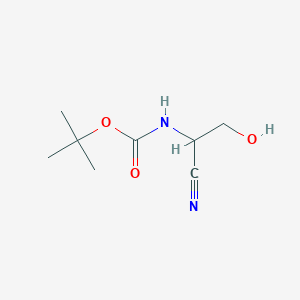

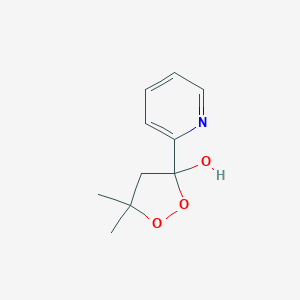

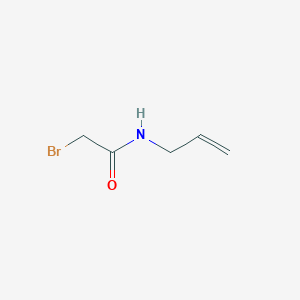

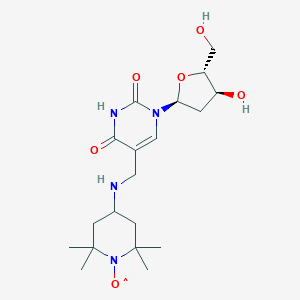

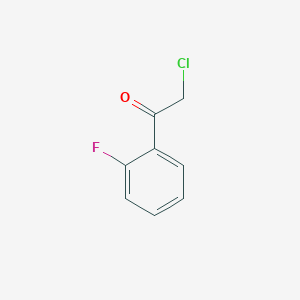

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of epoxyoleic acid?

A1: this compound has the molecular formula C18H32O3 and a molecular weight of 296.44 g/mol.

Q2: What are the key structural features of this compound?

A2: this compound is an unsaturated fatty acid with an 18-carbon chain containing a cis double bond at the 9th carbon and an epoxide ring between the 12th and 13th carbons. []

Q3: What spectroscopic data is available for this compound?

A3: Nuclear magnetic resonance (NMR) spectroscopy has been used to determine the conformation of this compound and its derivatives, particularly focusing on the chemical shifts of protons associated with the epoxide ring and adjacent carbons. []

Q4: What are the natural sources of this compound?

A4: this compound is found in the seed oils of various plants, particularly those belonging to the families Euphorbiaceae, Malvaceae, and Compositae. Significant sources include Vernonia anthelmintica (purple fleabane), Euphorbia lagascae, and Cephalocroton cordofanus. [, , , , , ]

Q5: How is this compound biosynthesized?

A5: this compound is biosynthesized from linoleic acid through a two-step process. First, linoleic acid is converted to 13-hydroperoxyoctadeca-cis-9-trans-11-dienoic acid by the enzyme lipoxygenase. Subsequently, hydroperoxide isomerase catalyzes the formation of this compound from the hydroperoxide intermediate. [, ] There is also evidence suggesting that (+)-threo-12,13-dihydroxyoleic acid might be a precursor to this compound. []

Q6: What are the potential industrial applications of this compound?

A6: this compound exhibits potential as a bio-based plasticizer for polyvinyl chloride (PVC) due to its ability to enhance flexibility and stability. [, , ] It can also be utilized in the production of coatings, dyes, and as a stabilizer in various formulations. [, ]

Q7: Can this compound be used as a biolubricant?

A7: Research suggests that α-hydroxy ester derivatives of 9,10-epoxyoleic acid show promise as biolubricant base oils due to their advantageous properties. []

Q8: How does the presence of this compound in soybean oil affect its properties?

A8: Epoxidized soybean oil, containing this compound, is commonly used as a plasticizer and stabilizer in PVC. The epoxide group contributes to enhanced compatibility with the polymer matrix and improves its thermal stability. [, ]

Q9: What analytical techniques are used to characterize and quantify this compound?

A9: Gas chromatography (GC) coupled with mass spectrometry (MS) is widely employed for the identification and quantification of this compound in various matrices. [, ] This technique allows for separation and detection of different fatty acids, including this compound, based on their retention times and mass-to-charge ratios. [, ]

Q10: How can the this compound content in plant oils be determined?

A10: Reversed-phase partition chromatography (RPPC) has been used for the analysis of this compound in seed oils. This method utilizes a stationary phase of silicone-impregnated Celite and aqueous acetone as the mobile phase to separate and quantify fatty acids based on their polarity and affinity for the stationary phase. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (4R,5R,6S,7S,8R,11S,12R,14S,15R)-12-acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6-methyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-11-carboxylate](/img/structure/B135864.png)